N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide
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Overview
Description
N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromophenyl group, a tert-butyl group, and a propoxybenzene sulfonamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide typically involves the reaction of 4-bromophenylamine with 5-tert-butyl-2-propoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products
Substitution: Products include various substituted phenyl derivatives.
Oxidation: Products include sulfonic acids.
Reduction: Products include sulfinic acids.
Coupling: Products include biaryl compounds.
Scientific Research Applications
N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The bromophenyl group may enhance the compound’s binding affinity to its targets, thereby increasing its potency.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-5-tert-butyl-2-methoxybenzene-1-sulfonamide
- N-(4-bromophenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide
- N-(4-bromophenyl)-5-tert-butyl-2-butoxybenzene-1-sulfonamide
Uniqueness
N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the propoxy group, in particular, may influence its solubility and reactivity compared to its methoxy, ethoxy, and butoxy analogs.
Properties
IUPAC Name |
N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrNO3S/c1-5-12-24-17-11-6-14(19(2,3)4)13-18(17)25(22,23)21-16-9-7-15(20)8-10-16/h6-11,13,21H,5,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZIAAPRDVRHMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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